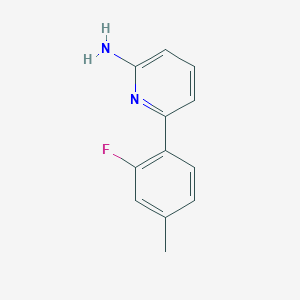
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a 2-fluoro-4-methylphenyl group at the 6-position and an amine group at the 2-position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In this method, 2-fluoro-4-methylphenylboronic acid is reacted with 2-aminopyridine in the presence of a palladium catalyst and a base under mild reaction conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is employed as a probe to study biological systems and pathways. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: The compound has shown potential in medicinal chemistry, where it is used to develop new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and the methyl group on the phenyl ring influence its binding affinity and selectivity towards specific biological targets. The amine group plays a crucial role in forming hydrogen bonds with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is structurally similar to other fluorinated pyridine derivatives, such as 6-(2-fluoro-4-methylphenyl)pyridin-3-amine and 6-(2-fluoro-4-methylphenyl)pyridin-4-amine.
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of the fluorine atom at the ortho-position enhances its stability and electronic properties, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C12H11FN2 |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
6-(2-fluoro-4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-5-6-9(10(13)7-8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H2,14,15) |
Clave InChI |
HWPAMJQWDMDIDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















